1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 2,5-dihydro-1H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:
- 1-[2-(Dimethylamino)ethyl]: A tertiary amine side chain that enhances solubility and may influence blood-brain barrier permeability .
- 5-(2-Fluorophenyl): A fluorinated aromatic group contributing to metabolic stability and receptor binding specificity.
- 3-Hydroxy: A polar hydroxyl group enabling hydrogen bonding interactions.
- 4-(2-Methyl-4-propoxybenzoyl): A bulky aroyl substituent with a propoxy chain, likely impacting lipophilicity and pharmacokinetics.
Properties
Molecular Formula |
C25H29FN2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29FN2O4/c1-5-14-32-17-10-11-18(16(2)15-17)23(29)21-22(19-8-6-7-9-20(19)26)28(13-12-27(3)4)25(31)24(21)30/h6-11,15,22,29H,5,12-14H2,1-4H3/b23-21+ |
InChI Key |
ZNNXTRFCHNKPFQ-XTQSDGFTSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core and the subsequent introduction of the various substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 2-fluorophenyl substituent in the target compound may offer superior steric and electronic effects for target engagement compared to 4-substituted aromatics (e.g., tert-butylphenyl in Compound 20) .
- The 2-methyl-4-propoxybenzoyl group in the target compound introduces greater steric bulk and lipophilicity than the 4-methylbenzoyl group in Compounds 20 and 23, which could influence metabolic stability .
Analysis :
- Lower yields in Compound 23 (32%) vs. Compound 20 (62%) suggest steric or electronic challenges in introducing trifluoromethoxy groups .
- The target compound’s predicted higher LogP (due to propoxy and methyl groups) may favor membrane permeability but could reduce aqueous solubility.
Structure-Activity Relationship (SAR) Insights
- Position 1 Substitution: Dimethylaminoethyl (target) vs. hydroxypropyl (Compounds 20, 23): The tertiary amine in the target may enhance CNS activity compared to the hydroxypropyl group, which is more polar .
- Position 5 Aromatic Groups : 2-Fluorophenyl (target) vs. 4-substituted aromatics: Ortho-fluorination can reduce oxidative metabolism and improve bioavailability .
- Position 4 Aroyl Groups : The 2-methyl-4-propoxybenzoyl group in the target likely extends half-life compared to 4-methylbenzoyl (Compounds 20, 23) by resisting cytochrome P450-mediated degradation .
Biological Activity
1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C24H30FN2O3
- Molecular Weight : 414.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Induction of apoptosis |
| A549 (lung cancer) | 15 | Cell cycle arrest |
| HeLa (cervical cancer) | 12 | Caspase activation |
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the NF-kB signaling pathway.
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects in models of neurodegeneration. The compound may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer.
- The mechanism involved the downregulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
-
Inflammation Model :
- In a murine model of acute lung injury, treatment with this compound reduced lung inflammation and improved pulmonary function.
- This was associated with decreased levels of TNF-alpha and IL-6 in bronchoalveolar lavage fluid.
-
Neuroprotection Study :
- Research conducted on primary neuronal cultures indicated that the compound could protect against glutamate-induced excitotoxicity.
- It was found to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
